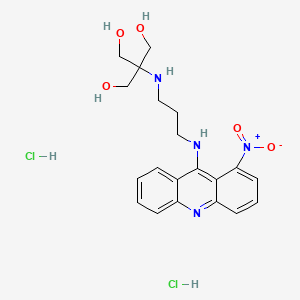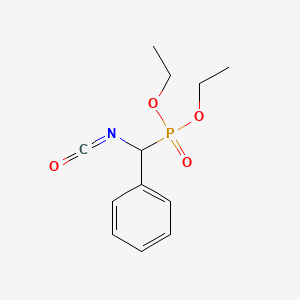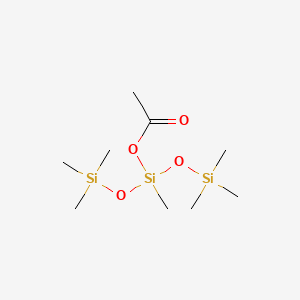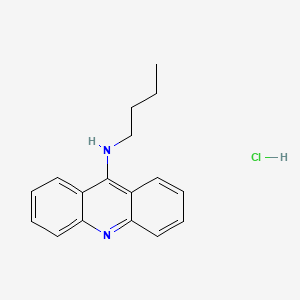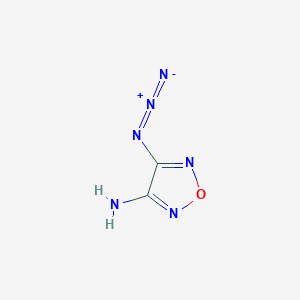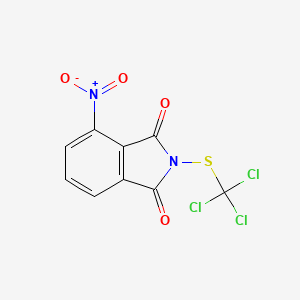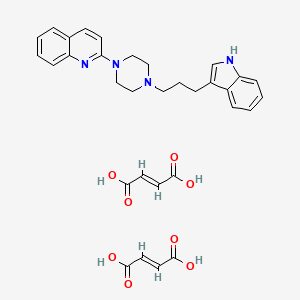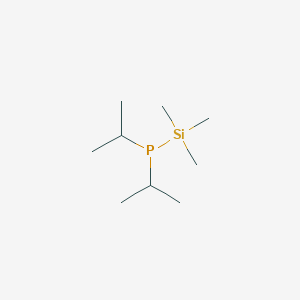
5-(Furan-2-yl)penta-3,4-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)penta-3,4-dien-2-one is an organic compound characterized by the presence of a furan ring attached to a penta-3,4-dien-2-one moiety. This compound is notable for its unique structure, which combines the reactivity of the furan ring with the conjugated diene system, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)penta-3,4-dien-2-one typically involves the aldol condensation of furfural and acetone. This reaction is carried out under mild conditions, often at 50°C and atmospheric pressure, using magnesium hydroxide fluorides as catalysts . The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)penta-3,4-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve selective substitution.
Major Products Formed
Scientific Research Applications
5-(Furan-2-yl)penta-3,4-dien-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of biofuels and other renewable energy sources through catalytic conversion processes
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)penta-3,4-dien-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the conjugated diene system and the electron-rich furan ring, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects, such as inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,5-Di(furan-2-yl)penta-1,4-dien-3-one: A similar compound with two furan rings, known for its use in biofuel production.
(1E,3Z,4E)-1-(4-(benzyloxy)phenyl)-5-(furan-2-yl)penta-1,4-dien-3-one: Known for its antiviral properties.
Uniqueness
5-(Furan-2-yl)penta-3,4-dien-2-one is unique due to its specific structure, which combines the reactivity of the furan ring with the conjugated diene system. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
CAS No. |
74143-91-2 |
|---|---|
Molecular Formula |
C9H8O2 |
Molecular Weight |
148.16 g/mol |
InChI |
InChI=1S/C9H8O2/c1-8(10)4-2-5-9-6-3-7-11-9/h3-7H,1H3 |
InChI Key |
NZZKDTUUJDXNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


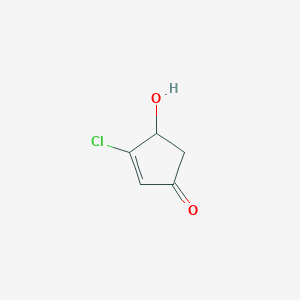
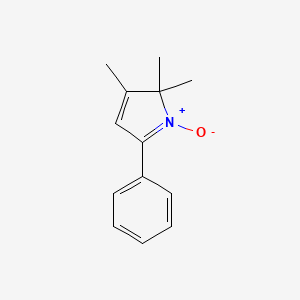
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
